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Structural Analysis of Demoxepam and Its Analogues: A Technical Guide

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Compound of Interest		
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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth structural analysis of **Demoxepam**, a significant metabolite of chlordiazepoxide and a member of the benzodiazepine class of drugs. The document elucidates the core structural features of **Demoxepam** and its analogues through a comprehensive review of crystallographic, spectroscopic, and computational data. Detailed experimental protocols for key analytical techniques are provided to facilitate further research and development. Furthermore, the guide explores the structure-activity relationships (SAR) of these compounds, their interaction with the GABA-A receptor, and presents this information through structured data tables and explanatory diagrams to aid in drug design and development efforts.

Introduction

Demoxepam, chemically known as 7-chloro-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepin-2-one 4-oxide, is a pharmacologically active metabolite of the anxiolytic drug chlordiazepoxide. Like other benzodiazepines, its therapeutic effects, which include anxiolytic, sedative, anticonvulsant, and muscle relaxant properties, are primarily mediated through the positive allosteric modulation of the γ-aminobutyric acid type A (GABA-A) receptor. A thorough understanding of the three-dimensional structure of **Demoxepam** and its analogues is paramount for the rational design of new therapeutic agents with improved efficacy, selectivity,



and pharmacokinetic profiles. This guide aims to consolidate the current knowledge on the structural characteristics of these compounds.

Core Structure and Physicochemical Properties of Demoxepam

The foundational structure of **Demoxepam** is the 1,4-benzodiazepine ring system, characterized by a benzene ring fused to a seven-membered diazepine ring. Key structural features include a chlorine atom at position 7, a phenyl group at position 5, a ketone group at position 2, and a distinctive N-oxide functional group at position 4.

Table 1: Physicochemical and Structural Properties of **Demoxepam**

Property	Value
Molecular Formula	C15H11CIN2O2
Molecular Weight	286.71 g/mol
CAS Number	963-39-3
IUPAC Name	7-chloro-5-phenyl-1,3-dihydro-2H-1,4- benzodiazepin-2-one 4-oxide
Appearance	Crystalline solid
Melting Point	239-241 °C[1]

Structural Elucidation Techniques and Experimental Protocols

The definitive three-dimensional structure and conformational dynamics of **Demoxepam** and its analogues are determined using a combination of analytical techniques.

X-ray Crystallography

X-ray crystallography provides precise information on bond lengths, bond angles, and the overall conformation of the molecule in the solid state. While a specific crystal structure for



Demoxepam is not publicly available in the Cambridge Structural Database (CSD), the crystal structure of its parent compound, chlordiazepoxide, offers valuable comparative insights.

Experimental Protocol: Single-Crystal X-ray Diffraction of a Benzodiazepine Analogue

- Crystal Growth: High-quality single crystals are grown by slow evaporation of a saturated solution of the compound in a suitable solvent (e.g., ethanol, methanol, or acetone) at a constant temperature.
- Data Collection: A suitable crystal is mounted on a goniometer and cooled to a low temperature (typically 100 K) in a stream of nitrogen gas to minimize thermal vibrations.
 Diffraction data are collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα radiation).
- Structure Solution and Refinement: The collected diffraction data are processed to determine
 the unit cell dimensions and space group. The crystal structure is solved using direct
 methods and refined using full-matrix least-squares procedures.

Table 2: Comparative Crystallographic Data for Chlordiazepoxide Hydrochloride

Parameter	Value
Crystal System	Monoclinic
Space Group	P21/c
a (Å)	13.120(5)
b (Å)	8.439(3)
c (Å)	15.070(6)
β (°)	107.81(3)
Volume (ų)	1588.4
Z	4
Reference	[2]



This data for chlordiazepoxide, a close structural analogue, suggests the likely packing and conformational parameters for **Demoxepam**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of molecules in solution. 1H and 13C NMR provide information about the chemical environment of individual atoms, while 2D NMR techniques (e.g., COSY, HSQC, HMBC) reveal connectivity within the molecule.

Experimental Protocol: 1H and 13C NMR Spectroscopy of a Benzodiazepine Analogue

- Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
- Data Acquisition: Acquire 1H and 13C NMR spectra on a high-field NMR spectrometer (e.g., 400 or 500 MHz). For 13C NMR, proton-decoupled spectra are typically acquired.
- 2D NMR: Perform 2D NMR experiments such as COSY (to identify proton-proton couplings), HSQC (to correlate protons to directly attached carbons), and HMBC (to identify long-range proton-carbon correlations) to aid in the complete assignment of all signals.

While a fully assigned high-resolution NMR spectrum for **Demoxepam** is not readily available in the public domain, the chemical shifts induced by the N-oxide group are a key feature. The introduction of the N-oxide typically leads to a downfield shift for neighboring protons and carbons compared to the parent amine.[3][4]

Table 3: Representative 1H and 13C NMR Chemical Shifts for Benzodiazepine Scaffolds



Position	Representative ¹ H Chemical Shift (ppm)	Representative ¹³ C Chemical Shift (ppm)
C2	-	~170
C3	~3.5-4.5 (CH ₂)	~45-55
C5	-	~160-165
C-phenyl	~7.2-7.8	~125-140
Aromatic (benzo)	~7.0-8.0	~120-150

Note: These are general ranges and can vary significantly based on substitution and solvent.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a molecule. This information is crucial for confirming the identity and purity of synthesized compounds. It is important to note that **Demoxepam** can be thermally labile and may undergo degradation in the gas chromatograph, leading to the formation of artifacts.

Structural Analogues of Demoxepam and Structure-Activity Relationships (SAR)

The pharmacological activity of benzodiazepines is highly dependent on their structural features. Modifications to the core **Demoxepam** structure can significantly impact its binding affinity for the GABA-A receptor and its overall therapeutic profile.

N-Substituted Analogues

Alkylation or acylation at the N1 position of the benzodiazepine ring can influence potency and metabolic stability. Generally, small alkyl groups are well-tolerated.

3-Substituted Analogues

Introduction of substituents at the C3 position can affect the conformational flexibility of the diazepine ring and introduce chirality. Hydroxylation at this position, as seen in oxazepam, often leads to a shorter duration of action due to more rapid metabolism.



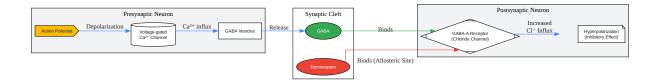
Aromatic Ring Substituents

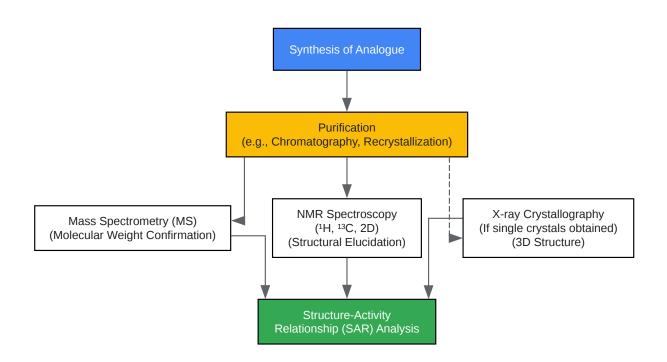
The nature and position of substituents on the C5-phenyl ring and the fused benzene ring are critical for activity. Electron-withdrawing groups at the C7 position, such as the chlorine atom in **Demoxepam**, are generally required for high anxiolytic activity.

Interaction with the GABA-A Receptor

Benzodiazepines, including **Demoxepam**, exert their effects by binding to a specific site on the GABA-A receptor, which is distinct from the GABA binding site. This binding event potentiates the effect of GABA, leading to an increased influx of chloride ions and hyperpolarization of the neuron, resulting in a calming or inhibitory effect on the central nervous system.







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